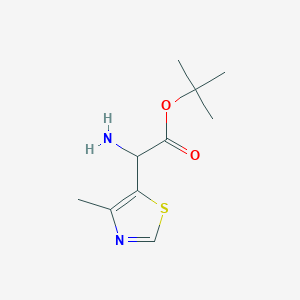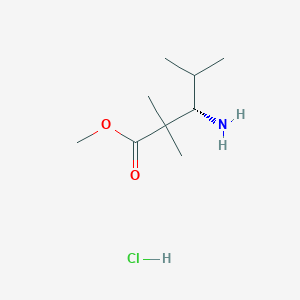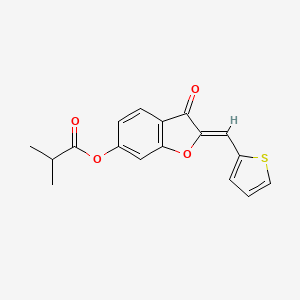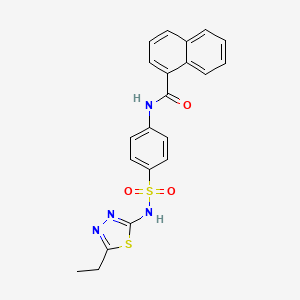![molecular formula C17H16FNO B2383549 N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide CAS No. 2411194-09-5](/img/structure/B2383549.png)
N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a fluorinated phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-bromoacetophenone.
Grignard Reaction: The 4-fluorobenzaldehyde undergoes a Grignard reaction with phenylmagnesium bromide to form 1-(4-fluorophenyl)-2-phenylethanol.
Dehydration: The resulting alcohol is then dehydrated using a suitable dehydrating agent such as phosphorus oxychloride to yield 1-(4-fluorophenyl)-2-phenylethene.
Amidation: Finally, the alkene undergoes an amidation reaction with prop-2-enamide in the presence of a catalyst like palladium on carbon to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents such as nitro, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, amino, or alkyl-substituted derivatives.
Applications De Recherche Scientifique
N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique optical and electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluorinated phenyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide: shares structural similarities with other fluorinated aromatic compounds such as:
Uniqueness
- The unique combination of the fluorinated phenyl group and the prop-2-enamide moiety in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where high binding affinity and selectivity are required.
Propriétés
IUPAC Name |
N-[1-[2-(4-fluorophenyl)phenyl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-3-17(20)19-12(2)15-6-4-5-7-16(15)13-8-10-14(18)11-9-13/h3-12H,1H2,2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRFXPGTHXEQQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C2=CC=C(C=C2)F)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 2-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B2383469.png)
![5-(4-phenyloxane-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2383471.png)

![4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2383476.png)
![3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2383477.png)


![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide](/img/structure/B2383483.png)




